molecular formula C18H18N2O2S B2803704 (Z)-2-(4-(3-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol CAS No. 915186-29-7

(Z)-2-(4-(3-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol

Cat. No. B2803704
CAS RN: 915186-29-7
M. Wt: 326.41
InChI Key: SGZLCPFAOYVVIV-HNENSFHCSA-N
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Description

(Z)-2-(4-(3-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol is a compound that belongs to the thiazole family of compounds. It has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Catalysis and Chemical Synthesis : Thiazole derivatives have been utilized as ligands in catalytic systems. For instance, a study by Ghorbanloo and Alamooti (2017) reported the synthesis of a molybdenum(VI) complex with a thiazole-hydrazone ligand. This complex was encapsulated in zeolite Y and demonstrated significant catalytic activity in the oxidation of primary alcohols and hydrocarbons, highlighting the potential for such compounds in catalysis and synthesis applications (Ghorbanloo & Alamooti, 2017).

Pharmaceutical Research : Thiazole derivatives have been synthesized as part of the development of new pharmaceutical compounds. Tatsuta et al. (1994) described the practical preparation of a Z-isomer of a thiazole derivative, which is a common acyl moiety in clinically useful cephem antibiotics, indicating the relevance of such compounds in antibiotic research (Tatsuta et al., 1994).

Drug Discovery : Research on 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines by Drapak et al. (2019) aimed at finding potential antihypertensive and cardiotropic drugs. Their study underscores the significance of thiazole derivatives in the discovery of new therapeutic agents (Drapak et al., 2019).

Material Science : Thiazole derivatives are also explored in material science for their unique properties. For example, the synthesis of novel metallo-phthalocyanines with thiazole groups by Yenilmez, Sevim, and Bayır (2013) contributed to the study of fluorescence quenching with benzoquinone, which is pertinent to the development of photophysical materials (Yenilmez, Sevim, & Bayır, 2013).

properties

IUPAC Name

2-[4-(3-methoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-22-16-9-5-6-14(12-16)17-13-23-18(20(17)10-11-21)19-15-7-3-2-4-8-15/h2-9,12-13,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGZLCPFAOYVVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(3-methoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)ethanol

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